N1-Thiazol-2-yl Substitution Confers a Distinct Lipophilicity and Polar Surface Area Profile Relative to the Parent 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Scaffold
The compound exhibits a computed LogP of 0.57 and a topological polar surface area (tPSA) of 104.7 Ų . In contrast, the unsubstituted parent scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (allopurinol core), has a LogP of 0.35 and a tPSA of 54.5 Ų . The thiazol-2-yl substitution therefore increases lipophilicity by +0.22 log units and nearly doubles the tPSA, shifting the physicochemical profile into a region that is more favorable for CNS penetration according to standard drug-likeness guidelines (LogP < 5, tPSA < 140 Ų for oral absorption, but tPSA < 90 Ų often preferred for blood-brain barrier permeation) [1]. The N1-phenyl analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) has a higher molecular weight and a tPSA that remains close to the parent (~55 Ų), meaning the thiazole ring provides a unique H-bond acceptor/donor topology that the phenyl ring cannot replicate .
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 0.57; tPSA = 104.7 Ų |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one: LogP = 0.35; tPSA = 54.5 Ų. 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: tPSA ≈ 55 Ų. |
| Quantified Difference | ΔLogP = +0.22; ΔtPSA = +50.2 Ų vs. parent scaffold |
| Conditions | Computed values from chemical structure databases; no experimental measurement conditions provided. |
Why This Matters
These physicochemical parameters directly influence solubility, permeability, and target engagement in cellular assays, making the thiazole-substituted core preferentially useful for fragment-based drug design where balanced lipophilicity and H-bonding capacity are sought.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
